- Size-Induced Inversion of Selectivity in the Acylation of 1,2-DiolsChemistry - A European Journal, 2021, 27(72), 18084-18092,
Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-hydroxy-1-naphthoate
- 2-Hydroxy-1-naphthoic acid methyl ester
- methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl-2-hydroxy-1-naphthalene carboxylate
- Methyl 2-hydroxynaphthalenecarboxylate
- 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxy-1-carbomethoxynaphthalene
- 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthalenecarboxylate
- DTXSID80344651
- Q63409393
- 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
- 2-Hydroxy-naphthoic acid, methyl ester
- AC-24990
- CS-0097856
- AKOS002945292
- AS-7015
- 947-65-9
- Oprea1_467520
- SY021463
- 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthoate #
- SCHEMBL1638703
- DB-057529
- MFCD00454146
-
- MDL: MFCD00454146
- Piscine à noyau: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
- La clé Inchi: LEENMPKUUNPLHM-UHFFFAOYSA-N
- Sourire: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC
Propriétés calculées
- Qualité précise: 202.06300
- Masse isotopique unique: 202.062994
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 2
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 46.5
- Nombre d'tautomères: 4
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 80 ºC
- Point d'ébullition: 330.5℃/760mmHg
- Point d'éclair: 142.5°C
- Indice de réfraction: 1.642
- Solubilité: Très légèrement soluble (0,12 G / l) (25 ºC),
- Le PSA: 46.53000
- Le LogP: 2.33200
- Solubilité: Pas encore déterminé
Methyl 2-hydroxy-1-naphthoate Informations de sécurité
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36/37/39
- Terminologie du risque:R36/37/38
Methyl 2-hydroxy-1-naphthoate Données douanières
- Code HS:2918290000
- Données douanières:
Code douanier chinois:
2918290000Résumé:
2918290000 autres peroxydes et peroxyacides d'acides et d'anhydrides carboxyliques contenant des groupes Phénols mais ne contenant pas d'autres groupes oxy et leurs dérivés. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportésRésumé:
SH: 2918290000 autres acides carboxyliques à fonction phénolique mais non à autre fonction oxygénée, leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises à l'arrivée, certificat d'inspection des marchandises à la sortie de l'usine) TVA: 17,0% tarif NPF: 6,5% tarif général: 30,0%
Methyl 2-hydroxy-1-naphthoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168496-25g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 98% | 25g |
¥2149.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168496-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 98% | 1g |
¥132.00 | 2024-04-24 | |
Apollo Scientific | OR16006-25g |
Methyl 2-hydroxynaphthalene-1-carboxylate |
947-65-9 | 98% | 25g |
£389.00 | 2025-02-19 | |
Chemenu | CM141316-5g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 5g |
$122 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71820-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 1g |
¥106.0 | 2024-07-19 | |
eNovation Chemicals LLC | D911921-25g |
Methyl 2-Hydroxy-1-naphthoate |
947-65-9 | 95% | 25g |
$565 | 2023-08-31 | |
Ambeed | A223222-10g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 10g |
$135.0 | 2024-05-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 5g |
988.0CNY | 2021-07-14 | |
Chemenu | CM141316-5g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 5g |
$*** | 2023-05-29 | |
Ambeed | A223222-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 5g |
$68.0 | 2024-05-28 |
Methyl 2-hydroxy-1-naphthoate Méthode de production
Synthetic Routes 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Routes 2
- Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoatesAsian Journal of Organic Chemistry, 2021, 10(3), 674-678,
Synthetic Routes 3
1.2 Reagents: Water ; rt
- Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidJournal of Medicinal Chemistry, 2017, 60(1), 441-457,
Synthetic Routes 4
1.2 Solvents: Benzene
- Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) saltsSynthesis, 1990, (2), 142-4,
Synthetic Routes 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary AlcoholsJournal of Organic Chemistry, 2021, 86(4), 3456-3489,
Synthetic Routes 6
- Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751,
Synthetic Routes 7
1.2 Reagents: Water ; rt
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer PathwayJournal of Organic Chemistry, 2019, 84(16), 9869-9896,
Synthetic Routes 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic IodanesChemistry - A European Journal, 2017, 23(54), 13309-13313,
Synthetic Routes 9
- The naphth[1,2-d]isoxazolium cation reactions with nucleophilic speciesJournal of the Indian Chemical Society, 1987, 64(8), 483-5,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
- Aromatic hydroxycarboxylic acid alkyl esters, Federal Republic of Germany, , ,
Synthetic Routes 13
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 30 min, rt
- Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acidsJournal of Organic Chemistry, 2006, 71(9), 3364-3374,
Synthetic Routes 14
1.2 Solvents: Tetrahydrofuran
- Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocolJournal of Organic Chemistry, 1999, 64(21), 8014-8017,
Synthetic Routes 15
- Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 16
- Preparation of HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 17
Synthetic Routes 18
- Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interestJournal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648,
Synthetic Routes 19
Synthetic Routes 20
Methyl 2-hydroxy-1-naphthoate Raw materials
- Benzenepentanoic acid, b-oxo-, methyl ester
- 2-Hydroxy-1-naphthoic acid
- Borate(1-),tetrafluoro-
- naphthalen-2-ol
Methyl 2-hydroxy-1-naphthoate Preparation Products
Methyl 2-hydroxy-1-naphthoate Littérature connexe
-
Jayaraman Dhineshkumar,Prasanjit Samaddar,Kandikere Ramaiah Prabhu Chem. Commun. 2016 52 11084
-
Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
-
Annemarie McCarthy,Albert A. Ruth Phys. Chem. Chem. Phys. 2011 13 7485
-
Wangsheng Sun,Guofeng Li,Liang Hong,Rui Wang Org. Biomol. Chem. 2016 14 2164
-
Qing-Xia Zhang,Jia-Hao Xie,Qing Gu,Shu-Li You Chem. Commun. 2023 59 3590
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